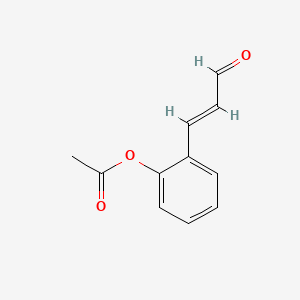
2-Hydroxycinnamaldehyde acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxycinnamaldehyde acetate is a derivative of cinnamaldehyde, a compound found in the essential oil of cinnamon bark This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycinnamaldehyde acetate typically involves the acetylation of 2-Hydroxycinnamaldehyde. One common method is to react 2-Hydroxycinnamaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the acetate derivative in good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxycinnamaldehyde acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxycinnamaldehyde acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxycinnamaldehyde acetate involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Hydroxycinnamaldehyde acetate can be compared with other cinnamaldehyde derivatives:
2-Methoxycinnamaldehyde: This compound has similar biological activities but differs in its chemical structure and specific applications.
Cinnamaldehyde: The parent compound, cinnamaldehyde, is widely studied for its antimicrobial and anticancer properties.
Eigenschaften
CAS-Nummer |
33538-94-2 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
[2-[(E)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C11H10O3/c1-9(13)14-11-7-3-2-5-10(11)6-4-8-12/h2-8H,1H3/b6-4+ |
InChI-Schlüssel |
JOWKJFRQPYWIMS-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C=O |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















